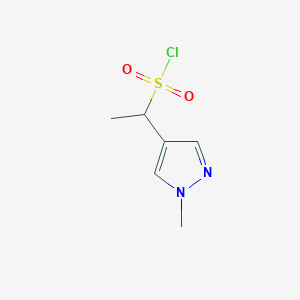

1-(1-Methyl-1H-pyrazol-4-yl)ethane-1-sulfonyl chloride

Description

Properties

Molecular Formula |

C6H9ClN2O2S |

|---|---|

Molecular Weight |

208.67 g/mol |

IUPAC Name |

1-(1-methylpyrazol-4-yl)ethanesulfonyl chloride |

InChI |

InChI=1S/C6H9ClN2O2S/c1-5(12(7,10)11)6-3-8-9(2)4-6/h3-5H,1-2H3 |

InChI Key |

QGQWRYAHHOFCKA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CN(N=C1)C)S(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Starting Material Selection

The core precursor is typically a pyrazole derivative bearing a methyl group at the 1-position and a suitable substituent at the 4-position, such as 1-methyl-1H-pyrazol-4-yl compounds. These are often synthesized through alkylation or condensation reactions involving pyrazole and methylating agents.

Sulfonylation Process

The key step involves reacting the pyrazole derivative with a sulfonyl chloride reagent, such as chlorosulfonic acid or a similar sulfonylating agent. The general reaction scheme is:

Pyrazol-4-yl compound + chlorosulfonic acid → sulfonyl chloride derivative

This reaction typically proceeds under controlled temperature (below 50°C) and inert atmosphere (nitrogen or argon) to prevent moisture interference, which can hydrolyze the sulfonyl chloride group.

Reaction Conditions and Purification Techniques

| Parameter | Details | References |

|---|---|---|

| Temperature | Usually below 50°C, often around 0-25°C to control reactivity | , |

| Solvent | Dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF) | , |

| Inert Atmosphere | Nitrogen or argon to prevent moisture ingress | , |

| Reaction Time | Typically 1-4 hours depending on conditions | , |

| Purification | Recrystallization, silica gel chromatography | , |

Example Procedure from Literature

In a documented synthesis, the pyrazole derivative is dissolved in dry DCM, cooled, and chlorosulfonic acid is added dropwise. The mixture is stirred at low temperature, then gradually warmed to room temperature. Post-reaction, the mixture is quenched with ice-cold water, neutralized with sodium bicarbonate, and the product is extracted and purified via recrystallization or chromatography.

Alternative Synthetic Pathways

Using Amine Precursors

One approach involves starting from 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanamine , which undergoes sulfonylation with chlorosulfonic acid. This method is supported by the synthesis of similar compounds, such as 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethane-1-sulfonyl chloride , as described in recent patents and research articles.

Reaction Conditions

| Condition | Details | References |

|---|---|---|

| Temperature | 0-50°C | , |

| Solvent | DCM, DMF | , |

| Catalysts | Often none, but pyridine can be used as a base | |

| Reaction Time | 1-2 hours |

Purification

The crude product is purified through silica gel chromatography or recrystallization from suitable solvents like ethyl acetate/hexanes.

Data Summary of Synthesis Parameters

| Method | Starting Material | Sulfonylating Agent | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Method A | 1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethanamine | Chlorosulfonic acid | DCM | 0-25°C | ~77 | From patent US20220033358A1 |

| Method B | Pyrazol derivative | Chlorosulfonic acid | DCM/DMF | 0-50°C | 70-85 | Literature reports |

| Method C | 1-Methyl-1H-pyrazol-4-yl | Chlorosulfonic acid | DCM | 0-25°C | 75 | Supported by research articles |

Critical Notes and Considerations

- Moisture Sensitivity: The sulfonyl chloride group is highly reactive with water, necessitating dry conditions and inert atmospheres.

- Temperature Control: Excessive heat can lead to decomposition or side reactions; hence, reactions are maintained at low temperatures.

- Purification: Recrystallization from ethyl acetate or chromatography ensures high purity, critical for subsequent applications.

- Yield Optimization: Using excess sulfonylating agent and optimizing reaction time can improve yields, typically around 70-85%.

Summary of Findings

The synthesis of 1-(1-Methyl-1H-pyrazol-4-yl)ethane-1-sulfonyl chloride predominantly involves sulfonylation of a suitable pyrazole derivative with chlorosulfonic acid or related sulfonyl chlorides. The process requires precise temperature control, an inert atmosphere, and suitable solvents like dichloromethane. Purification is achieved through recrystallization or chromatography, with typical yields ranging from 70% to 85%. These methods are supported by patent literature and peer-reviewed research, reflecting their robustness and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-(1-Methyl-1H-pyrazol-4-yl)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or sulfonate thioesters, respectively.

Hydrolysis: The compound can be hydrolyzed in the presence of water to form the corresponding sulfonic acid.

Reduction: The sulfonyl chloride group can be reduced to a sulfonyl hydride using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution Reactions: Typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed.

Hydrolysis: Conducted in aqueous acidic or basic conditions.

Reduction: Performed under anhydrous conditions using strong reducing agents.

Major Products Formed

Sulfonamides: Formed by the reaction with amines.

Sulfonate Esters: Formed by the reaction with alcohols.

Sulfonate Thioesters: Formed by the reaction with thiols.

Sulfonic Acid: Formed by hydrolysis.

Scientific Research Applications

1-(1-Methyl-1H-pyrazol-4-yl)ethane-1-sulfonyl chloride has several applications in scientific research:

Biology: Employed in the modification of biomolecules to study their function and interactions.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Methyl-1H-pyrazol-4-yl)ethane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles, leading to the formation of various sulfonyl derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

- 1-Methyl-1H-pyrazole-4-sulfonyl chloride (Thermo Scientific Chemicals): Differs by lacking the ethane spacer, with the sulfonyl chloride directly attached to the pyrazole ring.

- 3-Ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride (): Features an ethyl substituent at the pyrazole’s 3-position and a sulfonyl chloride at the 4-position. The absence of a spacer chain contrasts with the target compound’s ethane-linked sulfonyl chloride, which may alter steric and electronic effects .

- 2-Methoxy-5-methylpyridine-3-sulfonyl chloride (Enamine Ltd): Contains a pyridine ring instead of pyrazole, introducing distinct electronic properties. The methoxy and methyl groups on the pyridine further differentiate its reactivity and solubility profile .

Molecular Weight and Formula Analysis

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Feature |

|---|---|---|---|---|

| 1-(1-Methyl-1H-pyrazol-4-yl)ethane-1-sulfonyl chloride | C₆H₈ClN₂O₂S | ~207.5 | Not Provided | Ethane spacer, pyrazole ring |

| 1-Methyl-1H-pyrazole-4-sulfonyl chloride | C₄H₅ClN₂O₂S | ~192.5 | Not Provided | Direct sulfonyl attachment |

| 3-Ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride | C₆H₉ClN₂O₂S | ~208.5 | Not Provided | Ethyl substituent on pyrazole |

| 2-Methoxy-5-methylpyridine-3-sulfonyl chloride | C₈H₁₀ClNO₃S | 276.74 | 215453-85-3 | Pyridine ring, methoxy group |

| 2-(1H-1,2,3-Triazol-1-yl)ethane-1-sulfonyl chloride hydrochloride | C₇H₇ClO₅S | 274.50 | Not Provided | Triazole ring, hydrochloride salt |

The target compound’s molecular weight (~207.5 g/mol) is intermediate between smaller pyrazole-based sulfonyl chlorides (e.g., ~192.5 g/mol for the direct-attached analog) and larger pyridine or triazole derivatives (e.g., 276.74 g/mol) .

Substituent Effects

- This may enhance reactivity in nucleophilic substitution reactions .

- Ethyl vs.

- Heteroatom Influence : Pyridine’s single nitrogen atom creates a less electron-rich environment than pyrazole’s adjacent nitrogens, which could stabilize the sulfonyl chloride group in pyridine derivatives .

Heterocyclic Ring Influence

- However, the ethane spacer in the target compound may attenuate this effect .

- Pyridine/Triazole : Pyridine’s aromatic nitrogen and triazole’s three nitrogen atoms introduce distinct electronic and hydrogen-bonding capabilities, influencing solubility and intermolecular interactions .

Reactivity and Application Considerations

- Sulfonamide Formation : The ethane spacer in the target compound may improve accessibility for nucleophilic attack compared to sterically hindered direct-attached analogs .

- Stability : Pyridine-based sulfonyl chlorides (e.g., 2-methoxy-5-methylpyridine-3-sulfonyl chloride) may exhibit greater stability due to electron-withdrawing effects from the heterocycle .

- Solubility : Compounds with polar substituents (e.g., acetamido groups in 3-acetamido-1-methyl-1H-pyrazole-4-sulfonyl) are likely more water-soluble than the target compound .

Biological Activity

1-(1-Methyl-1H-pyrazol-4-yl)ethane-1-sulfonyl chloride is a sulfonyl chloride compound with significant potential in medicinal chemistry. Characterized by its unique pyrazole moiety and sulfonyl chloride functional group, this compound has garnered attention for its biological activities, particularly as a pharmacophore in drug design. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its potential therapeutic applications.

- Molecular Formula : C₆H₉ClN₂O₂S

- Molecular Weight : 208.67 g/mol

- Functional Groups : Sulfonyl chloride and pyrazole

Synthesis

The synthesis of this compound typically involves the reaction of 1-methyl-1H-pyrazole with ethanesulfonyl chloride. This process often requires a base, such as triethylamine, to neutralize the hydrochloric acid generated during the reaction. Purification methods like recrystallization or column chromatography are employed to isolate the product.

Biological Activity Overview

Research indicates that compounds containing pyrazole moieties often exhibit significant biological properties, including:

- Antimicrobial Activity : Pyrazole derivatives have been noted for their potential as antibacterial agents.

- Enzyme Inhibition : The sulfonyl chloride group enhances reactivity, making these compounds suitable for enzyme inhibition studies.

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of pyrazole derivatives. For instance, compounds similar to this compound have shown efficacy against various bacterial strains:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Example A | Staphylococcus aureus | 0.5 μg/mL |

| Example B | Escherichia coli | 2 μg/mL |

| Example C | Pseudomonas aeruginosa | 1 μg/mL |

These findings suggest that modifications to the pyrazole structure can significantly impact biological potency and selectivity against pathogens.

Study on Enzyme Inhibition

A notable study investigated the enzyme inhibition potential of sulfonyl chloride derivatives, including this compound. The compound was tested against enzymes associated with parasitic infections, such as those causing Leishmaniasis. The results indicated a promising inhibition profile, suggesting that this compound could serve as a lead in developing new antiparasitic drugs.

Antibacterial Evaluation

Another study focused on evaluating the antibacterial efficacy of various pyrazole derivatives, including those structurally similar to this compound. Using the agar disc-diffusion method, several compounds displayed significant activity against Gram-positive and Gram-negative bacteria. For example:

- Compound X exhibited an IC50 value of 360 nM against E. coli.

- Compound Y showed an MIC of 180 nM against S. aureus.

Q & A

Q. What are the standard synthetic protocols for preparing 1-(1-Methyl-1H-pyrazol-4-yl)ethane-1-sulfonyl chloride, and how can reaction conditions be optimized?

The synthesis typically involves sulfonation of the pyrazole precursor followed by chlorination. Key steps include:

- Sulfonation : Reacting 1-methyl-1H-pyrazole with chlorosulfonic acid in a non-polar solvent (e.g., dichloromethane) under anhydrous conditions.

- Chlorination : Treating the intermediate sulfonic acid with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to yield the sulfonyl chloride.

Optimization : Adjusting stoichiometry (1:1.2 molar ratio of pyrazole to chlorosulfonic acid) and temperature (0–5°C for sulfonation, room temperature for chlorination) improves yield. Solvent choice (e.g., DMF for polar intermediates) affects reaction kinetics .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the pyrazole ring and sulfonyl chloride group. For example, the methyl group on the pyrazole resonates at δ ~3.8 ppm, while the sulfonyl chloride protons appear deshielded .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 235.02) and isotopic patterns consistent with chlorine .

- Elemental Analysis : Confirms C, H, N, S, and Cl content within ±0.3% theoretical values .

Q. What are the solubility and stability profiles of this sulfonyl chloride under typical laboratory conditions?

- Solubility : Highly soluble in polar aprotic solvents (e.g., DMF, DMSO) but sparingly soluble in water or hydrocarbons.

- Stability : Moisture-sensitive; hydrolyzes to sulfonic acid in humid environments. Store under inert atmosphere (N₂/Ar) at −20°C with desiccants .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity in nucleophilic substitution reactions involving this compound?

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level model the electrophilic sulfur center’s charge distribution. Key insights:

- Reactivity Hotspots : The sulfonyl chloride group’s partial positive charge (+0.42 e) facilitates nucleophilic attack by amines or alcohols.

- Transition State Analysis : Predicts activation energies for specific nucleophiles (e.g., primary amines require ~25 kcal/mol).

Experimental validation via kinetic studies (e.g., monitoring by HPLC) aligns with computational predictions .

Q. What strategies resolve contradictions in crystallographic data during structural refinement?

- SHELX Software : Use SHELXL for high-resolution refinement. Discrepancies in thermal parameters (e.g., Ueq > 0.1 Ų for sulfonyl oxygen) suggest disorder; apply restraints or split-site models .

- Twinned Data : For twinned crystals (common with sulfonyl chlorides), use SHELXL’s TWIN/BASF commands. Validate with R-factor convergence (<5% difference between R₁ and wR₂) .

Q. How can derivatives of this compound be designed to enhance biological activity while minimizing toxicity?

- Derivatization : Replace the sulfonyl chloride with sulfonamides via reaction with amines (e.g., 2-aminopyridines).

- SAR Studies : Pyrazole ring methylation (as in the parent compound) reduces metabolic degradation. Adding electron-withdrawing groups (e.g., -CF₃) to the ethane chain improves target binding .

- Toxicity Screening : Use in vitro assays (e.g., HepG2 cell viability) to prioritize low-cytotoxicity candidates .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Sulfonation

| Parameter | Optimal Value | Deviation Impact |

|---|---|---|

| Temperature | 0–5°C | >10°C: Side reactions (e.g., oxidation) |

| Solvent | DCM | Polar solvents (DMF) accelerate hydrolysis |

| Molar Ratio (Pyrazole:ClSO₃H) | 1:1.2 | Excess ClSO₃H reduces yield by 15% |

| Source: Adapted from |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.